7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one
Overview
Description
7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarins, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Additionally, it has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one in lab experiments is its synthetic nature, which allows for easy production and purification. Additionally, this compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
Future research on 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one should focus on its potential therapeutic applications in various diseases. Specifically, more studies are needed to explore its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should explore the potential of 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one as a drug candidate and its pharmacokinetic and pharmacodynamic properties.
In conclusion, 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has shown promising therapeutic potential in various fields. Its diverse biological activities and low toxicity profile make it a promising candidate for further research and development. Future studies should focus on exploring its potential applications in various diseases and identifying its molecular targets.
Scientific Research Applications
Research on 7-(allyloxy)-4,8-dimethyl-2H-chromen-2-one has shown its potential therapeutic applications in various fields. This compound has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to have neuroprotective effects and potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4,8-dimethyl-7-prop-2-enoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h4-6,8H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNOQSQEHMTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884024 | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3993-43-9 | |
Record name | 4,8-Dimethyl-7-(2-propen-1-yloxy)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3993-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003993439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Allyloxy-4,8-dimethylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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